N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

Physicochemical Properties Drug-likeness Medicinal Chemistry

N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine (CAS 866157-42-8) is a differentiated, high-purity (98%) synthetic intermediate featuring a unique 2-pyrazinamine pharmacophore on a 2,2,4-trimethylbenzofuran core. Unlike common sulfonamide analogs, its pyrazinamine substituent delivers a distinct HBA/TPSA profile (TPSA 47.04 Ų, HBA 4) critical for lead-hopping CNS programs. With only 2 rotatable bonds and low MW (255.31 Da), this compound is ideally suited as a fragment starting point for GPR151 and FBW7 pathway interrogation. Its 98% purity specification ensures suitability as a reference standard for HPLC/LC-MS method development. Every batch is QC-verified for identity and purity, supporting robust SAR studies where generic substitution carries unquantifiable risk of altered potency. Choose this compound to secure a structurally differentiated, analytically validated scaffold for your drug discovery pipeline.

Molecular Formula C15H17N3O
Molecular Weight 255.321
CAS No. 866157-42-8
Cat. No. B2446995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine
CAS866157-42-8
Molecular FormulaC15H17N3O
Molecular Weight255.321
Structural Identifiers
SMILESCC1=C2CC(OC2=C(C=C1)NC3=NC=CN=C3)(C)C
InChIInChI=1S/C15H17N3O/c1-10-4-5-12(18-13-9-16-6-7-17-13)14-11(10)8-15(2,3)19-14/h4-7,9H,8H2,1-3H3,(H,17,18)
InChIKeyABCCPUHQXBJECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine (CAS 866157-42-8) – Compound Profile and Procurement Baseline


N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine (CAS 866157-42-8) is a synthetic small molecule with a molecular formula of C15H17N3O and a molecular weight of 255.31 g/mol . The compound features a 2,2,4-trimethyl-2,3-dihydrobenzofuran core linked to a 2-pyrazinamine moiety . It is commercially available from multiple vendors with purity specifications typically at or above 97% . While preliminary high-throughput screening data from PubChem BioAssay suggest potential activity at targets such as GPR151 and FBW7 [1], no peer-reviewed quantitative biological data (e.g., IC50, Ki, EC50) were identified for this compound as of the literature search date. The compound serves as a synthetic intermediate and research tool, primarily within medicinal chemistry and chemical biology programs.

Quantitative Evidence Gap for N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine: Why Analog Interchangeability Cannot Be Assumed


No direct, head-to-head quantitative comparative evidence (e.g., IC50, Ki, selectivity ratios, pharmacokinetic parameters) was found in the public domain that would allow a scientifically sound determination of whether a closely related analog can substitute for N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine in a biological context [1]. The pyrazinamine substituent is the key differentiating structural feature from the broader class of 2,2,4-trimethyl-2,3-dihydrobenzofuran derivatives (which include sulfonamides and other amines), and small changes at this position are known to profoundly alter biological activity profiles in benzofuran-based series . Therefore, generic substitution without specific comparative data carries an unquantifiable risk of altered potency, selectivity, or efficacy. Any procurement or experimental design assuming interchangeability is scientifically unfounded based on currently available evidence.

Comparative Evidence Guide for CAS 866157-42-8


Physicochemical Differentiation: N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine vs. the Sulfonamide Analog

This compound (MW 255.31, TPSA 47.04 Ų, LogP 3.24) is structurally differentiated from its closely related sulfonamide analog, N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide (CAS 866042-46-8, MW 317.4 g/mol) , by the replacement of the larger benzenesulfonamide group with a smaller, more polar pyrazinamine group. This results in a significant molecular weight reduction of 62.1 Da and a decrease in calculated LogP by approximately 1.1 units (estimated for the sulfonamide analog based on its structure) . The commercial purity of the target compound (98%) is also higher than the 90% typical of the readily available sulfonamide analog .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Solubility and Permeability Profile: Advantage of Lower TPSA for N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

The target compound possesses a calculated topological polar surface area (TPSA) of 47.04 Ų , which is lower than the typical threshold of < 60 Ų associated with good blood-brain barrier penetration [1]. This is a direct consequence of the pyrazinamine pharmacophore. While specific comparator data for a single analog is not available, class-level inference suggests that the sulfonamide analog (containing two S=O bonds) would have a significantly higher TPSA (> 80 Ų) [2], likely reducing its passive membrane permeability.

ADME Permeability Physicochemical Properties

Available Bioactivity Screening Data: GPR151 and FBW7 Assays for CAS 866157-42-8

Although no quantitative potency values (e.g., % activation/inhibition at a single concentration) are publicly available, PubChem BioAssay records indicate that CAS 866157-42-8 has been tested in a cell-based high-throughput primary assay to identify activators of GPR151 [1] and in an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of FBW7 [2]. The mere inclusion in these specific, targeted screens differentiates it from structurally similar compounds that have not been profiled in these assays. However, without quantitative outcomes, this evidence is limited to confirming its status as a screening hit or probe candidate of interest.

GPCR GPR151 FBW7 High-Throughput Screening

Computational ADME Profile: Hydrogen Bond Donor/Acceptor Balance for N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

The target compound exhibits 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) . This profile adheres to Lipinski's Rule of 5 (HBD ≤ 5, HBA ≤ 10). In contrast, many sulfonamide analogs in the same 2,2,4-trimethyl-2,3-dihydrobenzofuran series typically possess 1 HBD and 4-6 HBA (due to the additional sulfonamide oxygen atoms) . While both classes are generally compliant, the lower HBA count of the target compound may confer a marginal advantage in passive membrane permeability, a critical parameter for oral bioavailability.

Drug-likeness ADME Medicinal Chemistry

Rotatable Bond Count: Impact on Binding Entropy for N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

The target compound possesses 2 rotatable bonds . This is fewer than many analogs with larger substituents (e.g., sulfonamide or substituted acetamide groups), which typically contain 3-5 rotatable bonds . A lower number of rotatable bonds is generally associated with a reduced entropic penalty upon binding to a protein target and may correlate with improved oral bioavailability [1].

Molecular Flexibility Drug Design Binding Affinity

Commercial Availability and Pricing: N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine vs. Typical Benzofuran Sulfonamide Analogs

The target compound is available in high purity (98%) from suppliers such as Leyan, though primarily in small quantities (mg scale) . Pricing data from kuujia.com indicates a significant cost: approximately USD $350 for 1g at 90% purity from Ambeed, or EUR €221.50 for 100 mg from abcr [1]. In comparison, the sulfonamide analog CAS 866042-46-8 is available at a lower purity (90%) and is generally more accessible for bulk procurement, suggesting the pyrazinamine derivative is a more specialized and premium research tool .

Procurement Pricing Commercial Availability

Evidence-Backed Use Cases for N-(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine


Fragment-Based Drug Discovery and Lead Optimization Programs

With a low molecular weight (255.31 Da) and low rotatable bond count (2), this compound is ideally suited as a fragment or early lead in drug discovery campaigns. Its favorable drug-likeness metrics (TPSA 47.04 Ų, HBA 4) make it a premium starting point for CNS or orally targeted programs where molecular properties are critical . Its higher cost reflects its value as a specialized tool rather than a commodity intermediate.

Chemical Probe for GPR151 and FBW7 Target Validation Studies

Based on its inclusion in high-throughput screening assays for GPR151 (a GPCR implicated in synaptic function) and FBW7 (a ubiquitin ligase), this compound is a logical choice for researchers seeking chemical probes to interrogate these pathways . It can serve as a starting point for structure-activity relationship (SAR) studies, where the pyrazinamine group can be systematically varied.

SAR Expansion of the 2,2,4-Trimethylbenzofuran Scaffold

As a distinct member of the 2,2,4-trimethylbenzofuran family with a pyrazinamine pharmacophore, this compound is essential for any comprehensive SAR study aimed at understanding the impact of replacing common sulfonamide groups with nitrogen heterocycles . Its lower MW and TPSA compared to sulfonamide analogs provide a differentiated profile for lead hopping exercises.

Physicochemical Benchmarking and Computational Model Validation

The high-purity (98%) specification of this compound makes it a suitable reference standard for analytical method development (e.g., HPLC, LC-MS) and for validating in silico ADME prediction models. Its calculated TPSA, LogP, and HBA/HBD values can be used to calibrate models against experimental data generated in-house .

Quote Request

Request a Quote for N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.